1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid

Description

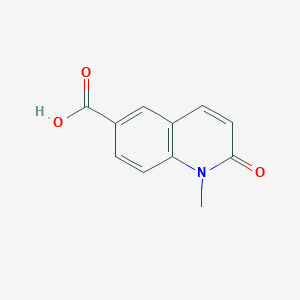

1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid (CAS 23845-05-8) is a quinoline derivative with the molecular formula C₁₁H₉NO₃. It features a methyl group at the 1-position and a carboxylic acid moiety at the 6-position of the heterocyclic core (Figure 1). The compound is commercially available at 98% purity and is utilized in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

1-methyl-2-oxoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-9-4-2-8(11(14)15)6-7(9)3-5-10(12)13/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSRWLOVUJZFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC1=O)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-diones, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic Acid

- Structure : Hydroxy group at C4, carboxylic acid at C6.

- Synthesis: Prepared via microwave-assisted reaction of 4-aminobenzoic acid with malonic acid or esters, yielding 36% after fractional crystallization .

- Properties :

- Applications : Intermediate for diazenyl derivatives with photosynthesis-inhibiting activity .

1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinecarboxylic Acid

- Structure : Fluorobenzyl group at N1, carboxylic acid at C6.

- Synthesis : Derived from acylation and reduction protocols .

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

- Structure : Methyl group at C6, carboxylic acid at C3.

- Properties: Molecular formula: C₁₂H₁₅NO₃. Solubility: Ethanol, DMSO. Applications: Precursor for fluorescent dyes and pharmaceutical intermediates .

Core Heterocycle Modifications

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid

- Structure: Quinoxaline core (two nitrogen atoms), ethyl and methyl substituents.

- Properties: Molecular formula: C₁₂H₁₂N₂O₃. Solubility: Chloroform, methanol, DMSO.

- Applications : Research chemical for drug development .

Ethyl 6-Methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate

Physicochemical and Spectroscopic Properties

Key Structural and Functional Insights

- Substituent Effects :

- Hydroxy groups increase polarity and hydrogen-bonding capacity (e.g., 4-hydroxy derivatives).

- Fluorinated or methylated side chains enhance lipophilicity and bioavailability.

- Heterocycle Impact: Quinoxaline cores (two nitrogens) offer distinct electronic properties compared to quinolines, influencing binding affinity in drug design .

Biological Activity

Overview

1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C11H9NO3. It belongs to the quinoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered interest for its potential antimicrobial and anticancer properties, making it a subject of extensive research.

The compound features a unique structure that allows it to interact with various biological targets. Its mechanism of action may include:

- Enzyme Inhibition : It can inhibit specific enzymes associated with bacterial growth, leading to antimicrobial effects.

- Receptor Binding : The compound may bind to cellular receptors involved in cancer cell proliferation, thereby modulating signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest promising potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

- Cell Line Studies : In vitro tests using the MCF-7 breast cancer cell line revealed that derivatives of this compound exhibited strong cytotoxic effects compared to standard treatments like Doxorubicin .

- Mechanisms of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The compounds may affect critical pathways involved in tumor growth and survival .

Table 1: Summary of Biological Activities

Synthesis and Structural Analysis

The synthesis of this compound involves various chemical reactions, including oxidation and substitution reactions. The structural integrity and purity are typically confirmed through techniques such as NMR and X-ray crystallography .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, a microwave-assisted reaction between 4-aminobenzoic acid and triethyl methanetricarboxylate under controlled conditions (e.g., 6×10⁻⁴ M methanolic solution) yields high-purity products after purification via column chromatography (Kieselgel 60) . Reaction optimization includes adjusting temperature (e.g., room temperature vs. 378 K for cyclization) and catalysts (e.g., AlCl₃ for intramolecular cyclization) to improve yields (up to 73% in dichlorobenzene) . Purification by recrystallization (ethanol) or HPLC (Waters Alliance 2695 XE) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR (Bruker AM-500, 499.95 MHz): Prioritize signals for the methyl group (δ ~1.15 ppm), aromatic protons (δ ~6.95–7.13 ppm), and carboxylic acid protons (exchangeable, often omitted) .

- IR Spectroscopy : Key markers include C=O stretches for the quinoline ring (1701–1731 cm⁻¹) and carboxylic acid O-H stretches (broad ~2500–3000 cm⁻¹) .

- UV-Vis (λmax in methanol): Log ε values correlate with conjugation in the quinoline system, typically showing maxima near 210 nm .

- MS : Molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns confirm molecular weight and substituent stability .

Advanced Research Questions

Q. How can researchers address challenges in determining the stereochemical configuration of substituents using NMR, and what complementary methods are recommended?

- Methodological Answer : NMR alone may fail to resolve stereochemistry due to overlapping signals or symmetry (e.g., cis/trans isomers). Complementary approaches include:

- X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and C–H⋯π interactions, as demonstrated for related quinoline derivatives .

- DFT calculations : Optimizing molecular geometries computationally to compare theoretical and experimental NMR shifts .

- GC-MS : Monitoring isomer ratios during synthesis to infer configuration .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and bioactivity of this quinoline derivative, and how do they correlate with experimental data?

- Methodological Answer :

- DFT : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the carbonyl group) and correlate with UV-Vis absorption maxima .

- Molecular Docking : Screen against biological targets (e.g., enzymes) using software like AutoDock Vina. For example, docking studies on similar quinolines reveal binding affinities to antimicrobial targets, validated via in vitro assays .

- MD Simulations : Assess stability in biological matrices (e.g., aqueous solutions) to guide formulation studies .

Q. In cases of conflicting spectroscopic or crystallographic data, what strategies should be employed to resolve discrepancies and confirm the compound’s structure?

- Methodological Answer :

- Cross-validation : Compare IR carbonyl stretches with X-ray bond lengths (C=O ~1.21 Å) .

- Elemental Analysis : Confirm empirical formulas (e.g., C₁₄H₁₅NO₃) to rule out impurities .

- High-Resolution MS : Resolve ambiguous molecular ion peaks (e.g., distinguish [M+H]⁺ from adducts) .

- Synchrotron XRD : Obtain high-resolution data for ambiguous crystals, leveraging SHELXD for phasing .

Q. What are the best practices for derivatizing the carboxylic acid group to synthesize novel analogs with enhanced bioactivity, and which coupling reagents yield optimal results?

- Methodological Answer :

- Coupling Reagents : HBTU with DMF/TEA (0°C to RT, 12 hours) achieves >90% conversion for carboxamide derivatives .

- Protection/Deprotection : Use Boc groups (e.g., 1-Boc-4-(aminomethyl)-4-methylpiperidine) to temporarily block reactive sites during functionalization .

- Purification : Employ flash chromatography (silica gel) or preparative HPLC to isolate analogs, prioritizing derivatives with logP <3 for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.